N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide is an organic compound that features a methoxybenzyl group attached to a pyrrole ring via a butanamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Attachment of the Butanamide Linkage: The butanamide linkage can be introduced via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a nucleophilic substitution reaction, where the methoxybenzyl halide reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Methoxybenzyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones
Reduction: Reduced amine derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanamide: Unique due to its specific substitution pattern and the presence of both a methoxybenzyl group and a pyrrole ring.
N-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)butanamide: Similar structure but with a phenyl group instead of a benzyl group.
N-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-pyrrol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-20-15-8-6-14(7-9-15)13-17-16(19)5-4-12-18-10-2-3-11-18/h2-3,6-11H,4-5,12-13H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVBTUUSCOHLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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